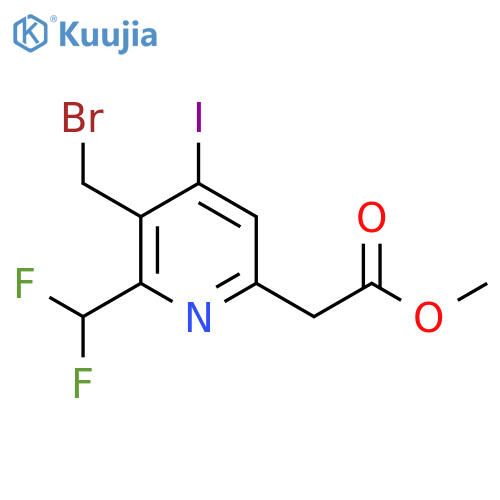

Cas no 1805542-92-0 (Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate)

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate

-

- インチ: 1S/C10H9BrF2INO2/c1-17-8(16)3-5-2-7(14)6(4-11)9(15-5)10(12)13/h2,10H,3-4H2,1H3

- InChIKey: XLBCPUFFTVVLIZ-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(CC(=O)OC)=NC(C(F)F)=C1CBr

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 39.2

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029020481-500mg |

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate |

1805542-92-0 | 95% | 500mg |

$1,735.55 | 2022-04-01 | |

| Alichem | A029020481-250mg |

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate |

1805542-92-0 | 95% | 250mg |

$1,029.00 | 2022-04-01 | |

| Alichem | A029020481-1g |

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate |

1805542-92-0 | 95% | 1g |

$2,779.20 | 2022-04-01 |

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetateに関する追加情報

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate: A Comprehensive Overview

The compound Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate (CAS No. 1805542-92-0) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique substitution pattern on the pyridine ring, which includes a bromomethyl group at position 3, a difluoromethyl group at position 2, and an iodine atom at position 4. The presence of these substituents, along with the methyl ester group at position 6, imparts distinctive chemical and physical properties to the molecule.

Recent studies have highlighted the potential of Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate in various applications. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents. The bromomethyl and difluoromethyl groups are known to enhance the molecule's reactivity, making it a valuable precursor in organic synthesis reactions. Additionally, the iodine substituent at position 4 contributes to the compound's stability and solubility properties, which are critical for its use in medicinal chemistry.

The synthesis of Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient pathways for its production. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the incorporation of the iodine substituent into the pyridine ring. These methods not only improve the overall synthesis process but also pave the way for large-scale production of this compound for industrial applications.

In terms of pharmacological applications, Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate has shown promise as a lead compound in drug discovery programs targeting various diseases. Its structure allows for extensive functionalization, enabling researchers to explore its potential as an anti-inflammatory agent or an anticancer drug. Recent in vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines, suggesting its potential as a chemotherapeutic agent. Furthermore, its ability to modulate key cellular pathways makes it a valuable tool for studying disease mechanisms.

The physical properties of Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate are also worth noting. Its melting point and boiling point are significantly influenced by the electron-withdrawing groups present on the pyridine ring. These properties make it suitable for use in high-performance liquid chromatography (HPLC) applications or as a stabilizer in polymer formulations. Additionally, its solubility in organic solvents facilitates its use in reaction mixtures where precise control over concentration is essential.

From an environmental perspective, Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate has been studied for its biodegradability and eco-toxicological effects. Recent research indicates that under specific environmental conditions, this compound undergoes rapid degradation, reducing its potential impact on ecosystems. However, further studies are required to fully understand its long-term effects and to develop strategies for safe disposal.

In conclusion, Methyl 3-(bromomethyl)-2-(difluorom methyl)-4-iodopyridine-6-acetate (CAS No. 1805542-92-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in organic synthesis, pharmacology, and materials science. As research continues to uncover new insights into its potential uses and mechanisms of action, this compound is expected to play an increasingly important role in both academic and industrial settings.

1805542-92-0 (Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate) 関連製品

- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

- 1379346-32-3(4-Chloro-2-methyl-5-(trifluoromethyl)aniline)

- 2229581-31-9(2-(2-bromo-4-methylphenyl)propanal)

- 2172024-23-4({1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)

- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)

- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)

- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)

- 1803858-48-1(3-Bromo-1-(3,5-diethylphenyl)propan-2-one)

- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))